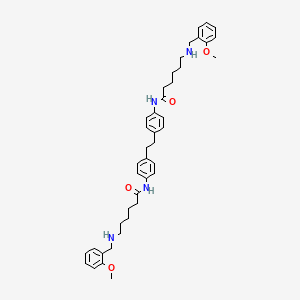
Di-beta,beta'-Chloroethylphosphoric Acid-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) phosphate-d8: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) phosphate-d8 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but generally, the process involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .
Industrial Production Methods: Industrial production methods for Bis(2-chloroethyl) phosphate-d8 are not extensively documented. it is typically produced in specialized laboratories equipped to handle isotopic labeling and ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) phosphate-d8 can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.
Hydrolysis: Leading to the formation of phosphoric acid derivatives
Common Reagents and Conditions: Common reagents used in reactions involving Bis(2-chloroethyl) phosphate-d8 include nucleophiles for substitution reactions and water or aqueous solutions for hydrolysis .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-chloroethyl) phosphate-d8 is used as a tracer to study reaction mechanisms and pathways due to its deuterium labeling .
Biology and Medicine: In biological and medical research, it is used to investigate the pharmacokinetics and metabolism of drugs. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body .
Industry: In the industrial sector, it is used in the development and testing of new pharmaceuticals, providing insights into drug behavior and efficacy .
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) phosphate-d8 involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as the pathways involved in their action .
Comparison with Similar Compounds
Bis(2-chloroethyl) phosphate: The non-deuterated version of the compound.
Other Deuterium-Labeled Compounds: Such as deuterium-labeled benzene and deuterium-labeled ethanol
Uniqueness: The uniqueness of Bis(2-chloroethyl) phosphate-d8 lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying drug metabolism and pharmacokinetics. This makes it a valuable tool in pharmaceutical research and development .
Properties
Molecular Formula |
C4H9Cl2O4P |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
InChI Key |
PMGHIGLOERPWGC-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
C(CCl)OP(=O)(O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


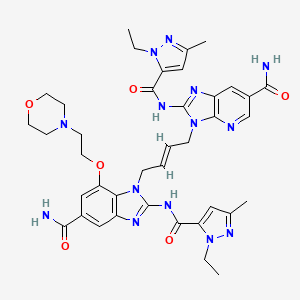
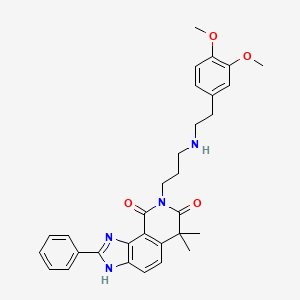
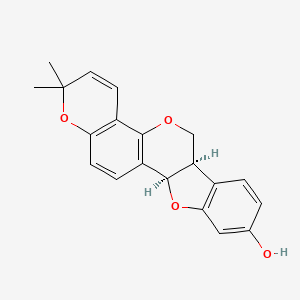
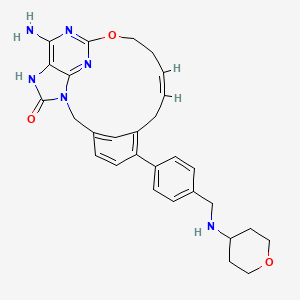

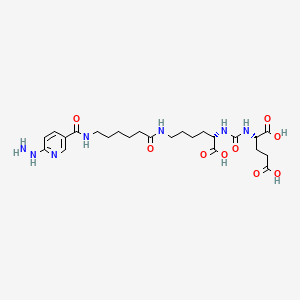
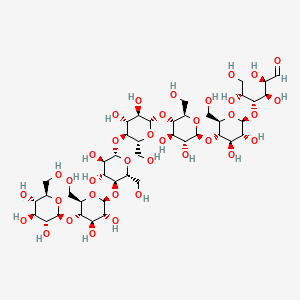

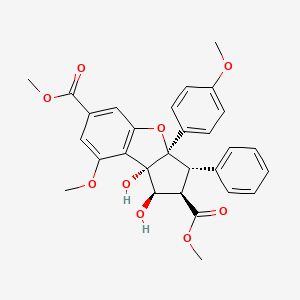


furan-6-yl] nitrate](/img/structure/B12391928.png)
